2-chloroethyl N-(2,4,5-trichlorophenyl)carbamate
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Overview
Description
2-chloroethyl N-(2,4,5-trichlorophenyl)carbamate is a chemical compound with the molecular formula C9H7Cl4NO2 and a molecular weight of 302.974 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-chloroethyl N-(2,4,5-trichlorophenyl)carbamate typically involves the reaction of 2,4,5-trichloroaniline with 2-chloroethyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-chloroethyl N-(2,4,5-trichlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Scientific Research Applications
2-chloroethyl N-(2,4,5-trichlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloroethyl N-(2,4,5-trichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
2-chloroethyl N-(2,4,5-trichlorophenyl)carbamate can be compared with other similar compounds, such as:
Methyl N-(2,4,5-trichlorophenyl)carbamate: This compound has a similar structure but with a methyl group instead of a 2-chloroethyl group.
Phenyl N-(2,4,5-trichlorophenyl)carbamate: This compound has a phenyl group instead of a 2-chloroethyl group.
These comparisons highlight the unique properties and applications of this compound.
Properties
CAS No. |
25216-65-3 |
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Molecular Formula |
C9H7Cl4NO2 |
Molecular Weight |
303.0 g/mol |
IUPAC Name |
2-chloroethyl N-(2,4,5-trichlorophenyl)carbamate |
InChI |
InChI=1S/C9H7Cl4NO2/c10-1-2-16-9(15)14-8-4-6(12)5(11)3-7(8)13/h3-4H,1-2H2,(H,14,15) |
InChI Key |
BXIFHAVHCAWULU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)OCCCl |
Origin of Product |
United States |
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